1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate is a synthetic organic compound that features a benzothiazole moiety linked to an azetidine ring, which is further connected to a 2-chloro-6-fluorobenzoate group
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety, like “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate”, are often associated with anti-tubercular activity . They may target enzymes like DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound might interact with its target enzyme, leading to the inhibition of the enzyme’s activity. This could result in the disruption of essential biochemical processes in the bacteria, leading to its death .
Biochemical Pathways
The compound might affect the synthesis of cell wall components in Mycobacterium tuberculosis, disrupting the integrity of the bacterial cell wall and leading to cell death .
Result of Action
The ultimate effect of the compound’s action would be the death of Mycobacterium tuberculosis cells, potentially leading to the resolution of a tuberculosis infection .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of Benzothiazole Moiety:
- Starting with 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde to form the benzothiazole ring.
- Reaction conditions: Acidic medium, elevated temperatures.
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Synthesis of Azetidine Ring:
- The azetidine ring is formed via cyclization of a suitable precursor, such as a β-amino alcohol.
- Reaction conditions: Basic medium, often using a strong base like sodium hydride.
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Coupling with 2-chloro-6-fluorobenzoate:
- The final step involves coupling the benzothiazole-azetidine intermediate with 2-chloro-6-fluorobenzoic acid or its derivatives.
- Reaction conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
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Substitution Reactions:
- The chloro and fluoro groups on the benzoate moiety can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles like amines or thiols.
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Oxidation and Reduction:
- The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Hydrolysis:
- The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous acids or bases.
Major Products:
- Substitution reactions typically yield substituted benzoates.
- Oxidation of the benzothiazole ring yields sulfoxides or sulfones.
- Hydrolysis yields 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety .
- Explored for anti-inflammatory properties .
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzoate: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-chlorobenzoate: Similar structure but with different substitution patterns on the benzoate moiety.
Uniqueness:
- The presence of both chloro and fluoro groups in 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate may enhance its reactivity and binding affinity to biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)23-10-8-21(9-10)17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSGNSLXGCTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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